molecular formula C8H12N2O2 B13296954 methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate

methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate

Cat. No.: B13296954
M. Wt: 168.19 g/mol
InChI Key: RIMGZVHRBUHXSY-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl ester group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be separated and purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysis and other advanced techniques can optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate is unique due to its specific ester functional group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-(2-methylpyrazol-3-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-4-5-9-10(7)2/h4-6H,1-3H3

InChI Key

RIMGZVHRBUHXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NN1C)C(=O)OC

Origin of Product

United States

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